molecular formula C14H16N2O3 B2449866 methyl 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate CAS No. 1001500-23-7

methyl 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate

Cat. No.: B2449866
CAS No.: 1001500-23-7
M. Wt: 260.293
InChI Key: SEPLAYZQPXGFON-UHFFFAOYSA-N
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Description

Methyl 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate is an organic compound with the molecular formula C14H16N2O3. This compound is part of the pyrazole family, known for its diverse applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions, which contribute to their unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate typically involves the reaction of 2,4-dimethylphenol with a suitable pyrazole derivative. One common method includes the use of methyl chloroformate as a reagent to introduce the ester functionality. The reaction is usually carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or phenoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of methyl 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects through various pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate
  • 1-[(2,4-dimethylphenoxy)methyl]-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide

Uniqueness

Methyl 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. The presence of the 2,4-dimethylphenoxy group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound in drug design and development.

Properties

IUPAC Name

methyl 1-[(2,4-dimethylphenoxy)methyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-10-4-5-13(11(2)8-10)19-9-16-7-6-12(15-16)14(17)18-3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPLAYZQPXGFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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